molecular formula C4HCl2NOS B579561 2-Chloro-1,3-thiazole-4-carbonyl chloride CAS No. 16099-04-0

2-Chloro-1,3-thiazole-4-carbonyl chloride

Cat. No. B579561
CAS RN: 16099-04-0
M. Wt: 182.018
InChI Key: OCMPHVBYKQYVJS-UHFFFAOYSA-N
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Description

2-Chloro-1,3-thiazole-4-carbonyl chloride is a chemical compound with the CAS Number: 16099-04-0 . It has a molecular weight of 182.03 and its IUPAC name is 2-chloro-1,3-thiazole-4-carbonyl chloride .


Molecular Structure Analysis

The molecular structure of 2-Chloro-1,3-thiazole-4-carbonyl chloride is represented by the InChI code: 1S/C4HCl2NOS/c5-3(8)2-1-9-4(6)7-2/h1H . Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively .


Physical And Chemical Properties Analysis

2-Chloro-1,3-thiazole-4-carbonyl chloride is a powder with a melting point of 114-116°C . It is stored at a temperature of -10°C .

Scientific Research Applications

Synthesis of Anticancer Agents

A significant application of 2-Chloro-1,3-thiazole-4-carbonyl chloride derivatives is in the development of novel anticancer agents. For instance, novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety have been synthesized and evaluated for their potential anticancer activities. These compounds showed promising results against hepatocellular carcinoma cell lines, highlighting the role of the thiazole structure in enhancing anticancer efficacy (Gomha et al., 2017).

Advancements in Synthetic Methods

The compound also plays a crucial role in the development of new synthetic methodologies. Research has been conducted on the synthesis of related compounds through various chemical reactions, demonstrating practical approaches with high yields and low costs (Su Wei-ke, 2008). These advancements not only provide new synthetic routes for research but also contribute to the broader field of chemical synthesis.

Development of Sulfonamides and Electrophilic Reagents

Another area of application involves the preparation of sulfonamides and efficient electrophilic reagents. Chlorination of related thiazole compounds has led to the development of new reagents capable of undergoing nucleophilic substitution reactions. These findings open up possibilities for regioselective synthesis of trisubstituted 1,3-thiazoles, offering tools for chemical transformations and the synthesis of potentially bioactive compounds (Turov et al., 2014).

Exploration of Chemical Properties and Reactivity

Research on 2-Chloro-1,3-thiazole-4-carbonyl chloride derivatives extends to exploring their chemical properties and reactivity. Studies on reactions with N-, O-, and S-nucleophiles have provided insights into the regioselective behavior of these compounds, contributing to our understanding of chemical reactivity and the development of new chemical entities (Turov et al., 2010).

Safety And Hazards

The safety information for 2-Chloro-1,3-thiazole-4-carbonyl chloride indicates that it is a dangerous compound. The hazard statements include H314 (causes severe skin burns and eye damage) and H335 (may cause respiratory irritation) .

Future Directions

Thiazoles, including 2-Chloro-1,3-thiazole-4-carbonyl chloride, have significant potential in medicinal chemistry due to their diverse biological activities . Future research could focus on exploring these activities further and developing new therapeutic agents based on thiazole derivatives .

properties

IUPAC Name

2-chloro-1,3-thiazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl2NOS/c5-3(8)2-1-9-4(6)7-2/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMPHVBYKQYVJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50664671
Record name 2-Chloro-1,3-thiazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50664671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1,3-thiazole-4-carbonyl chloride

CAS RN

16099-04-0
Record name 2-Chloro-1,3-thiazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50664671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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